molecular formula C8H8N4O2 B6601983 methyl 3-amino-1H-pyrazolo[4,3-b]pyridine-6-carboxylate CAS No. 2091387-86-7

methyl 3-amino-1H-pyrazolo[4,3-b]pyridine-6-carboxylate

Cat. No. B6601983
CAS RN: 2091387-86-7
M. Wt: 192.17 g/mol
InChI Key: PLBZPMNLHYWZHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-amino-1H-pyrazolo[4,3-b]pyridine-6-carboxylate is an organic compound that is used in a variety of scientific and industrial applications. This compound has a wide range of properties and can be used as a precursor for many other compounds. It has been used in the synthesis of a variety of pharmaceuticals, and is also used as a reagent in organic synthesis.

Mechanism of Action

Methyl 3-amino-1H-pyrazolo[4,3-b]pyridine-6-carboxylate is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is responsible for the production of prostaglandins, which are involved in the regulation of inflammation and pain. By inhibiting the activity of COX-2, this compound can reduce inflammation and pain.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as to inhibit the growth of certain types of cancer cells. In addition, it has been shown to have antioxidant properties, as well as to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

Methyl 3-amino-1H-pyrazolo[4,3-b]pyridine-6-carboxylate has several advantages and limitations when used in laboratory experiments. One of the main advantages is that it is relatively easy to synthesize and purify. In addition, it is stable in a wide range of pH and temperatures, making it suitable for use in a variety of laboratory experiments. However, it is important to note that this compound is a potential carcinogen, and should be handled with caution.

Future Directions

Methyl 3-amino-1H-pyrazolo[4,3-b]pyridine-6-carboxylate has a wide range of potential applications and could be further investigated for its potential use in a variety of scientific and industrial applications. Future research could focus on its potential use in the synthesis of a variety of pharmaceuticals and small molecules, as well as its potential use as a reagent in organic synthesis. In addition, further research could focus on its potential use in the synthesis of a variety of polymers, as well as its potential use as a drug carrier. Finally, further research could focus on its potential use in the treatment of a variety of diseases, such as cancer, inflammation, and oxidative stress.

Synthesis Methods

Methyl 3-amino-1H-pyrazolo[4,3-b]pyridine-6-carboxylate is typically synthesized by a two-step reaction. The first step involves the reaction of 2-amino-1H-pyrazole with ethyl chloroformate in the presence of a suitable base. The second step involves the reaction of the resulting intermediate with methyl bromoacetate in the presence of a suitable base. The product is then isolated and purified by column chromatography.

Scientific Research Applications

Methyl 3-amino-1H-pyrazolo[4,3-b]pyridine-6-carboxylate is used in a variety of scientific research applications. It has been used as a precursor for the synthesis of a variety of pharmaceuticals, including anti-cancer drugs, antibiotics, and anti-inflammatory agents. It has also been used in the synthesis of a variety of small molecules, including organic acids and amines. In addition, it has been used in the synthesis of a variety of polymers, including polyurethanes and polyamides.

properties

IUPAC Name

methyl 3-amino-1H-pyrazolo[4,3-b]pyridine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c1-14-8(13)4-2-5-6(10-3-4)7(9)12-11-5/h2-3H,1H3,(H3,9,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLBZPMNLHYWZHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C(=NN2)N)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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